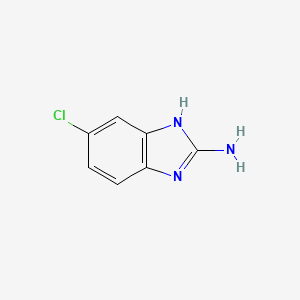

2-amino-6-chlorobenzimidazole

説明

Contextualizing the Benzimidazole (B57391) Scaffold in Chemical Research

The benzimidazole nucleus, which consists of a benzene (B151609) ring fused to an imidazole (B134444) ring, is a privileged structure in drug discovery and development. nih.govimpactfactor.org Its chemical architecture, featuring two nitrogen atoms, allows for a variety of interactions, including hydrogen bonding and π-π stacking, which are crucial for binding to biological macromolecules. nih.govbohrium.com This inherent versatility has led to the development of a multitude of benzimidazole-containing compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govnih.govresearchgate.net A number of FDA-approved drugs, such as the proton pump inhibitor omeprazole (B731) and the anthelmintic agent albendazole, feature this core structure, underscoring its therapeutic significance. impactfactor.org The ability to readily introduce various substituents onto the benzimidazole ring system provides a powerful tool for medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of new molecular entities. impactfactor.orgontosight.ai

Significance of 2-Aminobenzimidazole (B67599) Derivatives in Medicinal Chemistry

Within the broader family of benzimidazoles, the 2-aminobenzimidazole moiety stands out as a particularly important pharmacophore. core.ac.ukresearchgate.net The presence of an amino group at the 2-position introduces a key functional handle that can be further modified, allowing for the synthesis of a diverse library of derivatives. core.ac.ukbenthamdirect.com These derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug development. ontosight.airesearchgate.netontosight.ai Research has shown that 2-aminobenzimidazole-based compounds can act as inhibitors of various enzymes and receptors, and they have been investigated for their potential in treating cancer, infectious diseases, and neurological disorders. ontosight.ai The structural features of 2-aminobenzimidazoles are critical to their bioactivity, and modifications to the core structure can significantly influence their therapeutic potential. ontosight.ai

Overview of Research Trajectories for 2-Amino-6-chlorobenzimidazole

The introduction of a chlorine atom at the 6-position of the 2-aminobenzimidazole scaffold, yielding this compound, has opened up specific avenues of scientific inquiry. This particular substitution pattern influences the electronic properties and lipophilicity of the molecule, which can in turn affect its biological activity and metabolic stability.

One notable area of research involves its use as a building block in the synthesis of more complex molecules. For instance, this compound has been utilized as a starting material for the creation of novel pyrazole-fused benzimidazole derivatives. europeanreview.org In one study, it was condensed with 1H-pyrazol-3-amine and subsequently treated with various aromatic aldehydes to generate a series of compounds that were evaluated as potential pancreatic lipase (B570770) inhibitors. europeanreview.org

Furthermore, this compound itself has been identified as a fragment hit in virtual screening campaigns aimed at discovering inhibitors for specific biological targets. A study focused on pteridine (B1203161) reductase 1 (PTR1), a potential drug target for human African trypanosomiasis, identified this compound as an inhibitor. nih.gov Subsequent crystallographic analysis confirmed its binding mode to the enzyme, providing a foundation for the design of more potent and selective inhibitors. nih.gov

The synthesis of this compound and its derivatives is also a subject of investigation. One method describes its formation through the reaction of 2-aminobenzimidazole with hydrochloric acid or sodium hypochlorite. core.ac.ukresearchgate.net Other synthetic approaches have also been explored to access this and related chlorinated benzimidazole structures. researchgate.net The reactivity of the chloro and amino groups allows for a range of chemical transformations, making it a versatile intermediate for creating diverse chemical libraries for biological screening.

Detailed Research Findings

Synthesis and Biological Activity of this compound Derivatives

| Starting Material | Reagent(s) | Product | Biological Target/Activity | Reference |

| This compound | 1H-pyrazol-3-amine, various aromatic aldehydes | Pyrazole-fused benzimidazoles | Pancreatic lipase inhibitors | europeanreview.org |

| This compound | - | This compound | Pteridine reductase 1 (PTR1) inhibitor | nih.gov |

| 2-aminobenzimidazole | Hydrochloric acid or sodium hypochlorite | This compound | - | core.ac.ukresearchgate.net |

| 4-chloro-O-phenylenediamine | Lactic acid, then oxidation, then aromatic aldehydes, then guanidine (B92328) nitrate | Pyrimidines of 6-chlorobenzimidazoles | Antimicrobial agents | orientjchem.org |

Inhibition of Pseudomonas aeruginosa Biofilms by 2-Aminobenzimidazole (2-ABI) Derivatives

| Compound | Description | Biofilm Inhibition (at 24h) | IC50 | Reference |

| 7 | This compound | 94% | 47 µM | nih.gov |

| 1 | Lead compound (hybrid of natural products) | - | - | nih.gov |

| 5 | Derivative lacking the amino-group | Complete loss of activity | - | nih.gov |

| 6 | Derivative lacking the 2-AI unit | Complete loss of activity | - | nih.gov |

| 8 | 2-Aminoimidazole (2-AI) | No significant activity | - | nih.gov |

| 9 | Guanidine | No significant activity | - | nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-chloro-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOCNPCPPLPXRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063857 | |

| Record name | 1H-Benzimidazol-2-amine, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5418-93-9 | |

| Record name | 2-Amino-5-chlorobenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5418-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazol-2-amine, 6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005418939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5418-93-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazol-2-amine, 6-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Benzimidazol-2-amine, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-1H-1,3-benzodiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 6 Chlorobenzimidazole and Its Analogs

Classical and Contemporary Synthetic Routes to 2-Aminobenzimidazoles

The construction of the 2-aminobenzimidazole (B67599) scaffold can be accomplished through several key synthetic disconnections. The most common approaches involve the cyclization of an ortho-phenylenediamine derivative with a one-carbon synthon that incorporates the amino group.

Cyclization Reactions utilizing ortho-Phenylenediamines

A foundational method for the synthesis of 2-aminobenzimidazoles involves the cyclocondensation of ortho-phenylenediamines with a variety of reagents that provide the C2-N2 unit of the imidazole (B134444) ring. nih.gov One of the most direct methods is the reaction of an ortho-phenylenediamine with cyanogen (B1215507) bromide (BrCN). nih.gov This reaction proceeds through the formation of a guanidine (B92328) intermediate, which then undergoes intramolecular cyclization to yield the 2-aminobenzimidazole. The reaction is typically carried out in a suitable solvent and may require heating.

| Reagent | Product | Reference |

| Cyanogen Bromide | 2-Aminobenzimidazole | nih.gov |

| Cyanamide (B42294) | 2-Aminobenzimidazole | researchgate.net |

| Calcium Cyanamide | 2-Alkoxycarbonylaminobenzimidazoles | researchgate.net |

| Thiourea (B124793) | 2-Aminobenzimidazole (via desulfurization) | symbiosisonlinepublishing.com |

Another common approach is the use of cyanamide (H₂NCN). The reaction of ortho-phenylenediamine hydrochloride salts with cyanamide can produce 2-aminobenzimidazoles, although sometimes in low yields. researchgate.net Variations of this method employ substituted cyanamides to introduce different groups at the 2-amino position. For instance, the reaction with acyl or ethoxycarbonyl substituted cyanamides can lead to the formation of 2-acylamino and 2-alkoxycarbonylaminobenzimidazoles, respectively. researchgate.net

The reaction of ortho-phenylenediamines with thiourea derivatives followed by cyclodesulfurization is also a widely used method. symbiosisonlinepublishing.com This two-step process involves the initial formation of a phenylthiourea (B91264) intermediate, which is then treated with a desulfurizing agent such as mercury(II) oxide to induce ring closure. symbiosisonlinepublishing.com

Approaches involving Cyanogen Halides

Cyanogen halides, particularly cyanogen bromide (BrCN), are effective reagents for the direct conversion of ortho-phenylenediamines to 2-aminobenzimidazoles. nih.gov This method is considered one of the common routes for generating this heterocyclic core. nih.gov The reaction proceeds via an initial nucleophilic attack of one of the amino groups of the ortho-phenylenediamine onto the carbon of the cyanogen halide, followed by the elimination of a hydrogen halide. The resulting cyanamide intermediate then undergoes an intramolecular cyclization, with the second amino group attacking the cyano carbon, to form the 2-aminobenzimidazole ring system.

While effective, the use of cyanogen halides necessitates careful handling due to their toxicity. The reaction conditions, such as temperature and solvent, can influence the yield and purity of the product. nih.gov

Employing Imidoyl Dichlorides in Aminobenzimidazole Synthesis

A more contemporary and efficient method for the synthesis of 2-aminobenzimidazoles involves the use of N-substituted carbon imidoyl dichlorides. nih.govresearchgate.net This approach offers advantages such as milder reaction conditions and often results in good to excellent yields. nih.gov The reaction of an ortho-phenylenediamine with an N-aryl carbon imidoyl dichloride leads to the formation of 2-arylaminobenzimidazoles. researchgate.net

This method is versatile, allowing for the synthesis of a variety of substituted 2-aminobenzimidazoles by using appropriately substituted imidoyl dichlorides. nih.gov For instance, t-butyloxycarbonyl protected imidoyl dichlorides can be used to synthesize protected 2-aminobenzimidazoles, which can be useful for further synthetic transformations. nih.gov The reaction typically proceeds rapidly at room temperature in the presence of a base. nih.gov

Targeted Synthesis of 2-Amino-6-chlorobenzimidazole and its Substituted Derivatives

The synthesis of this compound can be achieved by starting with a chlorinated precursor, such as 4-chloro-ortho-phenylenediamine, and applying the general synthetic methods described above. Alternatively, direct chlorination of the 2-aminobenzimidazole ring can be employed, which requires control over the regioselectivity of the reaction.

Regioselective Chlorination Strategies

The direct chlorination of 2-aminobenzimidazole can lead to a mixture of chlorinated products. To achieve regioselective chlorination at the 6-position, specific reagents and reaction conditions are necessary. One reported method for the synthesis of 2-chloro-5,6-dihalobenzimidazoles involves the direct bromination or iodination of a pre-existing 2-chlorobenzimidazole. nih.gov While this example focuses on di-halogenation, it highlights that direct halogenation of the benzimidazole (B57391) ring is a viable strategy. For the specific synthesis of this compound, a more controlled chlorination of 2-aminobenzimidazole would be required. Bifunctional chiral 2-aminobenzimidazole derivatives have been used as catalysts in the enantioselective α-chlorination of 1,3-dicarbonyl compounds using N-chlorosuccinimide (NCS) as the chlorine source, demonstrating the utility of specific catalytic systems in controlling chlorination reactions. researchgate.netresearchgate.net

Incorporation of this compound as a Synthetic Building Block for Complex Heterocycles

This compound is a valuable building block for the synthesis of more complex heterocyclic systems, many of which exhibit significant biological activity. The amino group at the 2-position and the reactive sites on the imidazole and benzene (B151609) rings provide multiple points for further functionalization.

For instance, 2-aminobenzothiazole (B30445) derivatives, which are structurally related to 2-aminobenzimidazoles, are used in the synthesis of fused heterocyclic compounds. nih.gov Similarly, this compound can be expected to undergo reactions to form fused ring systems. The reaction of 2-amino-5-chlorobenzothiazole (B1265905) with chloroacetic acid, followed by refluxing with ortho-amino aniline, has been reported to yield a benzimidazole derivative, showcasing the utility of these chloro-substituted amino-heterocycles in building more complex structures. uobaghdad.edu.iquobaghdad.edu.iquobaghdad.edu.iq

| Starting Material Analog | Reagents | Resulting Heterocycle | Reference |

| 2-Amino-5-chlorobenzothiazole | 1. Chloroacetic acid 2. ortho-Amino aniline | Benzimidazole derivative | uobaghdad.edu.iquobaghdad.edu.iquobaghdad.edu.iq |

| 2-Amino-6-chloro-benzothiazole | Bromobenzaldehyde, then 2-mercaptoacetic acid | Thiazolidinone derivative | uobaghdad.edu.iq |

The amino group of this compound can be acylated, alkylated, or used as a nucleophile in various condensation reactions to append other cyclic or acyclic moieties. The chlorine atom on the benzene ring can also participate in reactions such as nucleophilic aromatic substitution or cross-coupling reactions, further expanding the synthetic utility of this compound as a versatile building block.

Advanced Spectroscopic and Structural Elucidation Techniques

Vibrational Spectroscopy Applications (FT-IR, FT-Raman) in Structural Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. The spectra arise from the vibrations of chemical bonds (stretching, bending, scissoring, rocking), with each type of bond and functional group having characteristic absorption frequencies.

For the benzimidazole (B57391) core, key vibrations include the N-H stretching of the imidazole (B134444) ring and the exocyclic amino group, C=N and C=C stretching within the fused ring system, and C-H stretching and bending modes of the aromatic ring.

In the FT-IR spectrum of the parent compound, 2-aminobenzimidazole (B67599), characteristic peaks for the amino (-NH2) group's symmetric and asymmetric stretching vibrations are observed at high wavenumbers. The N-H stretching of the imidazole ring also appears in this region. The aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹, while the region between 1500 and 1650 cm⁻¹ is characteristic of C=N and C=C stretching vibrations of the heterocyclic and benzene (B151609) rings. nih.gov

The introduction of a chlorine atom at the 6-position is expected to introduce several changes:

C-Cl Stretching: A strong absorption band corresponding to the C-Cl stretching vibration is anticipated in the fingerprint region of the FT-IR spectrum, typically between 800 and 600 cm⁻¹. analis.com.my

Aromatic C-H Bending: The substitution pattern on the benzene ring influences the out-of-plane C-H bending vibrations. For a 1,2,4-trisubstituted benzene ring, characteristic bands are expected in the 800-900 cm⁻¹ region.

Shifts in Ring Vibrations: The electron-withdrawing nature of the chlorine atom can subtly shift the frequencies of the C=C and C=N ring vibrations.

FT-Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman, the symmetric vibrations of the aromatic ring system and the C-S bond (if present in analogues) tend to produce strong signals. researchgate.netscispace.com The C-Cl bond also has a characteristic Raman signal. The combination of both FT-IR and FT-Raman allows for a more complete assignment of the vibrational modes of 2-amino-6-chlorobenzimidazole. nih.gov

| Vibrational Mode | 2-Aminobenzimidazole (Observed, cm⁻¹) | This compound (Predicted, cm⁻¹) | Technique |

|---|---|---|---|

| N-H Stretch (Amino) | ~3400-3300 | ~3400-3300 | FT-IR |

| N-H Stretch (Imidazole) | ~3150-3050 | ~3150-3050 | FT-IR |

| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 | FT-IR, FT-Raman |

| C=N / C=C Stretch (Ring) | ~1650-1500 | ~1650-1500 (with minor shifts) | FT-IR, FT-Raman |

| N-H Bend (Amino) | ~1600 | ~1600 | FT-IR |

| C-H Bend (Aromatic out-of-plane) | ~900-700 | ~900-800 | FT-IR |

| C-Cl Stretch | N/A | ~800-600 | FT-IR, FT-Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

A key feature of N-unsubstituted benzimidazoles is prototropic tautomerism, where the imidazole proton rapidly exchanges between the two nitrogen atoms. researchgate.netnih.gov In many solvents at room temperature, this exchange is fast on the NMR timescale, resulting in a time-averaged spectrum where the benzene ring portion appears symmetric. This means that C4 and C7 are equivalent, as are C5 and C6. nih.gov

¹H-NMR: For this compound, the ¹H-NMR spectrum is expected to show signals for the aromatic protons, the amino group protons, and the imidazole N-H proton.

Aromatic Protons: The benzene portion of the molecule has three protons at positions 4, 5, and 7. The fast tautomeric exchange would make the C4-H and C7-H environments average out. However, the fixed chloro-substituent at C6 and the amino group at C2 break the symmetry. The proton at C5 will be ortho to the chlorine and meta to the imidazole ring junction. The proton at C7 will be ortho to the ring junction and meta to the chlorine. The proton at C4 will be part of the other side of the ring. This would result in three distinct signals in the aromatic region (typically δ 7.0-8.0 ppm), likely appearing as a doublet, a singlet (or narrow doublet), and another doublet, with coupling constants characteristic of ortho and meta relationships.

-NH₂ and -NH- Protons: The protons of the amino group and the imidazole ring often appear as broad singlets due to exchange with the solvent and quadrupole effects from the nitrogen atoms. Their chemical shifts can vary significantly with solvent, concentration, and temperature.

¹³C-NMR: The ¹³C-NMR spectrum provides information about each unique carbon atom in the molecule.

Aromatic Carbons: For this compound, seven distinct carbon signals are expected. The carbon bearing the amino group (C2) typically resonates at a high chemical shift (~150-160 ppm). nih.gov The carbons directly bonded to chlorine (C6) and those at the ring junction (C3a, C7a) will also have characteristic shifts. The remaining aromatic carbons (C4, C5, C7) will appear in the typical aromatic region (δ 110-140 ppm). The substituent effects of the amino group (electron-donating) and the chloro group (electron-withdrawing) will influence the precise chemical shifts of the benzene ring carbons. nih.gov

| Carbon Atom | Predicted Chemical Shift Range (ppm) | Notes on Influencing Factors |

|---|---|---|

| C2 | 152 - 158 | Adjacent to two nitrogen atoms and the exocyclic amino group. |

| C3a | 135 - 142 | Ring junction carbon, influenced by tautomerism. |

| C4 | 110 - 120 | Influenced by adjacent imidazole ring. |

| C5 | 115 - 125 | Ortho to the electron-withdrawing chlorine atom. |

| C6 | 125 - 132 | Directly attached to the electronegative chlorine atom (ipso-carbon). |

| C7a | 130 - 138 | Ring junction carbon, influenced by tautomerism. |

| C7 | 110 - 120 | Influenced by adjacent imidazole ring. |

Note: Predicted ranges are based on data for 2-aminobenzimidazole and other substituted benzimidazoles. Actual values may vary depending on solvent and experimental conditions.

Mass Spectrometry (GC-MS, LC-MS) in Molecular Mass and Fragmentation Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and providing structural information through the analysis of fragmentation patterns. When coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it allows for the separation and analysis of complex mixtures. researchgate.netiaea.org

For this compound (C₇H₆ClN₃), the calculated molecular weight is approximately 167.59 g/mol . In mass spectrometry, the molecule will be ionized, commonly forming a protonated molecule [M+H]⁺ in techniques like Electrospray Ionization (ESI), which is common in LC-MS.

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic signature. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks:

M⁺ peak: Corresponding to the molecule containing ³⁵Cl.

[M+2]⁺ peak: Corresponding to the molecule containing ³⁷Cl, with an intensity approximately one-third (24.2 / 75.8 ≈ 32%) of the M⁺ peak.

This characteristic 3:1 isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule or its fragments.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. nih.gov The fragmentation pattern provides clues to the molecule's structure. For this compound, likely fragmentation pathways include:

Loss of HCN: A common fragmentation for imidazole rings, leading to the loss of a 27 Da neutral fragment.

Loss of the amino group or related fragments: Cleavage related to the C2-amino substituent.

Cleavage of the benzene ring: More complex fragmentations involving the breaking of the aromatic system.

The fragments containing the chlorine atom will also exhibit the characteristic [M+2] isotopic pattern, aiding in the structural assignment of the fragments. researchgate.net

| Ion | Predicted m/z | Notes |

|---|---|---|

| [M(³⁵Cl)+H]⁺ | 168.0 | Protonated molecular ion with ³⁵Cl isotope. |

| [M(³⁷Cl)+H]⁺ | 170.0 | Protonated molecular ion with ³⁷Cl isotope (~32% intensity of m/z 168). |

| [M+H - HCN]⁺ | 141.0 / 143.0 | Fragment from loss of hydrogen cyanide, showing Cl isotope pattern. |

| [M+H - NH₃]⁺ | 151.0 / 153.0 | Fragment from loss of ammonia, showing Cl isotope pattern. |

X-ray Crystallography and Crystal Structure Analysis of this compound and Ligand-Protein Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and crystal packing.

In the crystal lattice of this compound, several key interactions are expected to dictate the packing arrangement:

Hydrogen Bonding: The primary interaction is likely to be hydrogen bonding between the amino group of one molecule and the imidazole nitrogen of a neighboring molecule, forming chains or dimeric motifs. This is a common feature in benzimidazole structures. researchgate.net

π-π Stacking: The planar benzimidazole ring system allows for favorable π-π stacking interactions between adjacent molecules, contributing to the stability of the crystal lattice.

Halogen Bonding: The chlorine atom at the 6-position could potentially participate in halogen bonding, where the electropositive region on the chlorine atom interacts with a nucleophilic atom (like nitrogen or oxygen) on an adjacent molecule.

Analysis of ligand-protein complexes would involve co-crystallizing this compound with a target protein and determining the structure of the complex. This would reveal the precise binding mode of the ligand in the protein's active site, identifying key interactions (hydrogen bonds, hydrophobic interactions, etc.) that are critical for its biological activity.

| Parameter / Interaction | Expected Observation | Basis for Prediction |

|---|---|---|

| Crystal System | Likely Monoclinic or Triclinic | Common for substituted, relatively rigid organic molecules. analis.com.myresearchgate.net |

| Hydrogen Bonding | Extensive N-H···N networks | Based on the structure of 2-aminobenzimidazole and its adducts. researchgate.net |

| π-π Stacking | Present between benzimidazole rings | Common for planar aromatic systems. |

| Halogen Bonding | Possible C-Cl···N interactions | Potential interaction introduced by the chloro-substituent. |

| C-N Bond Length (exocyclic) | ~1.35 Å | Partial double bond character due to resonance with the ring. |

| C-Cl Bond Length | ~1.74 Å | Typical for an aryl chloride. |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic properties and reactivity of molecular systems. For 2-amino-6-chlorobenzimidazole and its derivatives, DFT calculations, particularly using the B3LYP functional with the 6-311++G(d,p) basis set, have been instrumental in providing insights into their molecular structure and behavior. These theoretical studies are crucial for understanding the fundamental aspects of the molecule's reactivity, stability, and potential as a pharmacophore.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant parameter that correlates with the molecule's reactivity; a smaller energy gap generally implies higher reactivity.

For benzimidazole (B57391) derivatives, the distribution of HOMO and LUMO orbitals is typically spread across the entire molecule. In many substituted benzimidazoles, the HOMO is often localized on the benzimidazole ring and the amino group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is generally distributed over the entire molecule, suggesting that nucleophilic attack can occur at various positions. The HOMO-LUMO energy gap in these molecules plays a crucial role in determining their biological activity. While specific DFT calculations for this compound were not found in the reviewed literature, studies on analogous compounds provide valuable insights. For instance, theoretical investigations on similar benzimidazole derivatives have shown that substitutions on the ring can significantly alter the HOMO-LUMO energies and, consequently, the reactivity.

Table 1: Representative Frontier Molecular Orbital Energies for Analogous Benzimidazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-Aminobenzimidazole (B67599) | -5.67 | -0.98 | 4.69 |

| 5-Chlorobenzimidazole | -6.12 | -1.23 | 4.89 |

Note: The data in this table is illustrative and based on DFT calculations for analogous compounds, not this compound itself.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. Green regions correspond to neutral potential.

For benzimidazole and its derivatives, MEP maps generally show the most negative potential (red) localized around the nitrogen atoms of the imidazole (B134444) ring due to the presence of lone pairs of electrons. The amino group also contributes to the negative potential. The hydrogen atoms of the amino group and the C-H bonds on the benzene (B151609) ring typically exhibit positive potential (blue). The presence of an electron-withdrawing chlorine atom at the 6-position in this compound would be expected to influence the electrostatic potential distribution, potentially making the surrounding region more positive. This detailed charge landscape is crucial for understanding intermolecular interactions, particularly in the context of drug-receptor binding.

Mulliken charge analysis is a method used to estimate the partial atomic charges in a molecule, providing a quantitative measure of the electron distribution. These charges are calculated based on the contribution of atomic orbitals to the molecular orbitals. While Mulliken charges are known to be basis set dependent, they offer a useful qualitative understanding of the charge distribution within a molecule.

In this compound, the nitrogen atoms of the imidazole ring and the amino group are expected to carry negative Mulliken charges due to their higher electronegativity. Conversely, the carbon and hydrogen atoms are generally expected to have positive charges. The chlorine atom, being highly electronegative, will also possess a significant negative charge. The distribution of these partial charges influences the molecule's dipole moment, polarizability, and its ability to form hydrogen bonds and other non-covalent interactions, which are critical for its biological activity.

Table 2: Illustrative Mulliken Charges for Atoms in a Substituted Benzimidazole Analog

| Atom | Charge (a.u.) |

|---|---|

| N (imidazole) | -0.45 |

| N (imidazole) | -0.38 |

| N (amino) | -0.65 |

| C (amino-bearing) | 0.55 |

Note: This data is representative of a substituted benzimidazole and does not correspond to experimentally or computationally verified values for this compound.

The surrounding solvent can significantly influence the electronic properties and reactivity of a molecule. Computational studies often employ continuum solvation models, such as the Polarizable Continuum Model (PCM), to simulate the effect of a solvent on molecular descriptors like HOMO-LUMO energies, dipole moment, and molecular electrostatic potential.

For polar molecules like this compound, increasing the polarity of the solvent is generally expected to stabilize the ground state and influence the charge distribution. This can lead to a shift in the HOMO and LUMO energy levels and a change in the HOMO-LUMO energy gap. The dipole moment of the molecule is also likely to increase in a more polar solvent due to enhanced charge separation. Understanding these solvent effects is important for predicting the behavior of the compound in different biological environments, which are often aqueous in nature. Studies on similar heterocyclic compounds have shown that solvent polarity can modulate their electronic properties, which in turn can affect their biological interactions.

Molecular Docking and Virtual Screening Approaches in Drug Discovery

Molecular docking and virtual screening are powerful computational techniques used in drug discovery to predict the binding orientation of a small molecule (ligand) to a protein target and to screen large libraries of compounds for potential binders. These methods are instrumental in identifying and optimizing lead compounds.

Molecular docking simulations provide detailed insights into the specific interactions between a ligand and the amino acid residues in the active site of a protein. This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors.

A notable example of a molecular docking study involves 2-amino-5(6)-chloro-benzimidazole, a closely related analog of the subject compound. This molecule has been identified as a fragment that binds to human phenylethanolamine N-methyltransferase (hPNMT), an enzyme involved in the biosynthesis of epinephrine. The crystal structure of hPNMT in complex with this benzimidazole derivative is available in the Protein Data Bank (PDB) with the accession code 3KR1.

Analysis of the binding mode of 2-amino-5(6)-chloro-benzimidazole within the active site of hPNMT reveals key interactions that contribute to its binding affinity. These interactions typically include:

Hydrogen Bonds: The amino group and the nitrogen atoms of the benzimidazole ring are often involved in forming hydrogen bonds with polar residues in the active site.

Hydrophobic Interactions: The aromatic benzimidazole ring can engage in hydrophobic interactions with nonpolar residues.

Halogen Bonds: The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms.

Table 3: Key Ligand-Protein Interactions for a 2-amino-chloro-benzimidazole Analog with hPNMT (PDB: 3KR1)

| Interacting Residue | Interaction Type |

|---|---|

| Asp267 | Hydrogen Bond |

| Glu219 | Hydrogen Bond |

| Tyr37 | π-π Stacking |

Note: The interactions listed are based on the analysis of the PDB entry 3KR1 for a closely related analog and serve as a predictive model for this compound.

Virtual screening campaigns often utilize the benzimidazole scaffold as a starting point to identify novel inhibitors for various protein targets. By screening large compound libraries against a specific protein, researchers can identify molecules with favorable binding energies and interaction profiles. These hits can then be further optimized through medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties. The insights gained from the ligand-protein interaction profiling of known benzimidazole binders are invaluable in guiding these optimization strategies.

Prediction of Binding Affinities and Energetics

Molecular docking is a primary computational technique used to predict the binding affinity and orientation of a ligand within the active site of a target protein. For derivatives of this compound, docking studies have been instrumental in estimating their potential efficacy as inhibitors of various enzymes.

For instance, studies on related benzimidazole compounds have utilized molecular docking to predict binding energies (ΔG), which represent the strength of the interaction between the ligand and its target. In one such study, various benzimidazole derivatives were docked into the active site of the cyclooxygenase-2 (COX-2) enzyme, yielding binding affinity scores ranging from -12.13 to -16.95 kcal/mol. nih.gov Similarly, docking of 1-benzyl-2-chloro-1H-benzimidazole, a related compound, against the c-Met Kinase resulted in a docking score of -8.0 kcal/mol. tpcj.org

The binding free energies for complexes can be further refined using molecular dynamics (MD) simulations, which account for the dynamic nature of both the ligand and the protein. nih.gov These calculations often decompose the total binding energy into contributions from individual amino acid residues, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the protein-ligand complex. nih.gov Per-residue energy contribution analysis can reveal which amino acids are critical for binding, guiding future modifications to the ligand structure to enhance affinity. nih.gov

Characterization of Water-Mediated Protein-Ligand Interactions

Water molecules within a protein's binding site can play a critical role in mediating the interaction between the protein and a ligand. massbio.orgnih.gov Computational methods are essential for understanding these water-mediated interactions, as they can be difficult to characterize experimentally. massbio.orgnih.govnih.gov Techniques like 3D-Reference Interaction Site Model (3D-RISM) analysis can be used to map the hydration properties of a binding site, identifying regions where water molecules are stable ("happy" hydration) and where they are unstable ("unhappy" hydration) and thus easier to displace by a ligand. massbio.org

A 3D-RISM analysis of the human Phenylethanolamine N-methyltransferase (hPNMT) in complex with S-adenosyl-L-homocysteine (AdoHcy) and the 2-amino-5(6)-chloro-benzimidazole fragment revealed that the fragment occupies a region where water molecules are less stable. massbio.org This displacement of unstable water molecules is often enthalpically favorable and can contribute significantly to the binding affinity of the ligand. massbio.org Understanding the role of these structural water molecules is crucial, as they can form bridging hydrogen bonds that increase selectivity or lead to conformational changes in the protein. massbio.orgnih.govresearchgate.net

ADMET Prediction and in silico Drug-Likeness Assessment

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction has become an indispensable part of the early-stage drug discovery process, as it helps to identify compounds with potentially poor pharmacokinetic profiles, thereby reducing late-stage attrition. nih.govmdpi.com

Various computational models and online servers are used to predict a range of physicochemical and pharmacokinetic properties. nih.gov These predictions are often guided by established rules such as Lipinski's Rule of Five, which assesses the druglikeness of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. uomustansiriyah.edu.iq Studies on various benzimidazole derivatives have shown that these compounds generally exhibit favorable ADMET profiles, with good potential for oral absorption and blood-brain barrier penetration, although some may be predicted as inhibitors of cytochrome P450 enzymes like CYP2D6. nih.govmdpi.com

Table 1: Example of Predicted ADMET Properties for a Benzimidazole Derivative

| Property | Predicted Value | Status |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Favorable |

| Caco-2 Permeability | High | Favorable |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Yes | Favorable |

| CNS Permeability | High | Favorable |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | Potentially Unfavorable |

| CYP3A4 Inhibitor | No | Favorable |

| Excretion | ||

| Total Clearance | Low | Favorable |

| Toxicity | ||

| AMES Toxicity | Non-mutagen | Favorable |

| Carcinogenicity | Negative | Favorable |

This table is a representative example based on typical in silico predictions for drug-like molecules and does not represent data for this compound specifically.

Pharmacophore Modeling and Structure-Based Drug Design Strategies

Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to bind to a specific biological target. nih.gov These models serve as templates for designing new molecules or for searching large compound databases to find novel, structurally diverse compounds with the potential for similar biological activity (a process known as virtual screening). nih.govgrafiati.com

For benzimidazole derivatives, pharmacophore models can be generated based on the known interactions of active compounds within the target's binding site. tpcj.org For example, a pharmacophore model for a c-Met Kinase inhibitor might include features corresponding to the key amino acid interactions observed in docking studies. tpcj.org This information is invaluable for structure-based drug design, where the three-dimensional structure of the target protein is used to rationally design ligands with improved affinity and selectivity. nih.gov By understanding the key interactions, medicinal chemists can modify the scaffold of this compound to optimize its fit within the binding pocket, potentially leading to the development of more potent and specific therapeutic agents. nih.gov

Pharmacological and Biological Research

Enzyme Inhibition Studies

The unique structural features of 2-amino-6-chlorobenzimidazole have made it an attractive candidate for investigation as an inhibitor of several key enzymes implicated in a range of diseases.

Pteridine (B1203161) Reductase 1 (PTR1) Inhibition in Trypanosomiasis Research

Pteridine reductase 1 (PTR1) is a crucial enzyme for the survival of trypanosomatid parasites, which are responsible for diseases like Human African Trypanosomiasis (sleeping sickness) and Leishmaniasis. As such, PTR1 is a significant target for the development of new anti-parasitic drugs.

In a virtual screening campaign aimed at identifying novel inhibitors of PTR1, this compound emerged as a promising hit. Subsequent crystallographic studies have successfully determined the high-resolution crystal structure of this compound in complex with PTR1, confirming its binding mode within the enzyme's active site. This structural insight is invaluable for the rational design and optimization of more potent and selective PTR1 inhibitors based on the this compound scaffold. The established interaction provides a solid foundation for developing novel therapeutic agents against trypanosomal infections.

Pancreatic Lipase (B570770) (PL) Inhibition for Metabolic Disorder Management

Pancreatic lipase (PL) is the primary enzyme responsible for the digestion of dietary fats. Inhibition of this enzyme is a well-established therapeutic strategy for the management of obesity and other metabolic disorders, as it reduces the absorption of fats from the intestine. nih.govnih.gov

Currently, there is a lack of direct research specifically investigating this compound as an inhibitor of pancreatic lipase. The existing literature on PL inhibitors focuses on a wide array of natural and synthetic compounds, but does not include this particular benzimidazole (B57391) derivative. nih.govnih.govnih.gov Therefore, the potential of this compound in the context of metabolic disorder management through PL inhibition remains an unexplored area of research.

Lymphocyte Specific Kinase (Lck) Inhibition in Immunomodulation

Lymphocyte-specific kinase (Lck) is a member of the Src family of protein tyrosine kinases and plays a critical role in T-cell signaling and activation. plos.org As a key component of the immune response, Lck is a significant target for the development of immunomodulatory drugs for the treatment of autoimmune diseases and organ transplant rejection.

While direct studies on this compound as an Lck inhibitor are not prevalent, research has focused on more complex derivatives built upon the 2-aminobenzimidazole (B67599) and related benzothiazole (B30560) scaffolds. medchemexpress.comnih.gov For instance, a series of 2-amino-6-phenyl-pyrimido[5',4':5,6]pyrimido[1,2-a]benzimidazol-5(6H)-ones have been designed and synthesized as potent and orally active inhibitors of Lck. medchemexpress.com Similarly, 2-amino-heteroaryl-benzothiazole-6-anilides have been identified as potent p56(lck) inhibitors. nih.gov These findings suggest that the 2-aminobenzimidazole core, including the 6-chloro substituted variant, can serve as a valuable starting point for the development of selective and effective Lck inhibitors.

Table 1: Lck Inhibition by Benzimidazole and Benzothiazole Derivatives

| Compound Class | Specific Derivative Example | Target | Potency (IC50) |

|---|---|---|---|

| Pyrimido[1,2-a]benzimidazoles | 2-Amino-6-phenyl-pyrimido[5',4':5,6]pyrimido[1,2-a]benzimidazol-5(6H)-one | Lck | 7 nM medchemexpress.com |

| Benzothiazole-6-anilides | BMS-350751 | p56(lck) | Potent cellular activity nih.gov |

17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10) Inhibition

17β-Hydroxysteroid dehydrogenase type 10 (17β-HSD10) is a multifunctional mitochondrial enzyme that has been implicated in the pathology of Alzheimer's disease. chemrxiv.org This makes it a compelling target for the development of therapeutic agents for neurodegenerative disorders.

Investigations into inhibitors of 17β-HSD10 have revealed that benzothiazolyl ureas are a promising class of compounds. nih.gov Notably, derivatives with a chloro-substitution at the 6-position of the benzothiazole ring have demonstrated improved potency. nih.gov These compounds have been found to be low micromolar and uncompetitive inhibitors of the enzyme. nih.gov Although these studies focus on the benzothiazole scaffold, the structural similarity to benzimidazole suggests that this compound could serve as a valuable fragment or starting point for the design of novel 17β-HSD10 inhibitors.

Table 2: Inhibition of 17β-HSD10 by Benzothiazolyl Urea Derivatives

| Compound Moiety | Substitution Pattern | Inhibition Potency (IC50) | Mechanism of Action |

|---|

Antimicrobial Efficacy Investigations

The benzimidazole core is a common feature in a number of antimicrobial agents. Consequently, derivatives of 2-aminobenzimidazole have been investigated for their antibacterial and antifungal properties.

Studies have demonstrated that various 2-substituted benzimidazole derivatives exhibit significant inhibitory activity against a range of microbial pathogens. researchgate.netmdpi.comnih.govnih.govsemanticscholar.org For instance, certain derivatives have shown notable activity against Gram-positive bacteria, such as Bacillus cereus, and various Staphylococcus species, with Minimum Inhibitory Concentrations (MICs) ranging from 87.5 µg/mL to 200 µg/mL. researchgate.netmdpi.com Furthermore, significant antifungal activity has been observed against Candida strains, with MIC values between 104.6 µg/mL and 151.78 µg/mL. researchgate.net

While these studies provide a strong indication of the antimicrobial potential of the 2-aminobenzimidazole scaffold, specific data on the antimicrobial efficacy of this compound itself is limited. The chloro-substitution at the 6-position is a common strategy in medicinal chemistry to enhance biological activity, suggesting that this compound and its derivatives are worthy of further investigation as potential antibacterial and antifungal agents.

Table 3: Antimicrobial Activity of 2-Substituted Benzimidazole Derivatives

| Microbial Group | Representative Pathogens | Potency Range (MIC) |

|---|---|---|

| Gram-positive Bacteria | Staphylococcus spp. | 87.5 - 200 µg/mL researchgate.net |

Antiparasitic and Anthelmintic Activity

The benzimidazole nucleus is a well-established pharmacophore in antiparasitic and anthelmintic chemotherapy. Several derivatives of benzimidazole are widely used to treat infections caused by helminths in both humans and animals. nih.gov The mechanism of action for many of these compounds involves the inhibition of tubulin polymerization in the parasites. nih.gov

Research has shown that 2-methoxycarbonylamino benzimidazole derivatives possess good antiprotozoal activities against parasites such as Giardia lamblia and Entamoeba histolytica. nih.gov Their efficacy is attributed to their ability to inhibit tubulin polymerization, making them potentially more effective than some existing treatments. nih.gov

Furthermore, 5-guanidinobenzimidazoles have been investigated as broad-spectrum antiprotozoal agents and have shown efficacy against Plasmodium falciparum, the parasite responsible for malaria. nih.gov In the search for new anthelmintic agents, several derivatives of 2-methylthiobenzimidazoles were synthesized and assayed, leading to the identification of a potent tichinellacide. nih.gov

While these studies highlight the broad antiparasitic and anthelmintic potential of the benzimidazole scaffold, specific data on the activity of this compound in these areas is limited in the provided search results. The focus remains on the broader class of benzimidazole derivatives.

Antiviral Properties

The benzimidazole framework has also been explored for its potential as a source of antiviral agents. Research into this area has led to the development of various derivatives with activity against a range of viruses.

One study focused on the design and synthesis of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus (HCMV) infections. nih.govacs.org Most of the synthesized benzimidazole heterocycles, with the exception of the difluoro analog, were found to be active against HCMV with IC50 values ranging from 3 to 40 µM. nih.govacs.org These compounds also showed activity against herpes simplex virus type 1 (HSV-1), although this was less pronounced (IC50s = 50-90 µM). nih.govacs.org It was noted that the antiviral activity was not well separated from cytotoxicity in many of these derivatives. nih.govacs.org

The order of activity against HCMV for the dihalobenzimidazole ribonucleosides was determined to be I ≈ Br ≈ Cl >> F > H = CH3. nih.govacs.org This suggests that the nature of the halogen substituent on the benzimidazole ring significantly influences the antiviral potency.

In addition to these findings, a review on benzimidazole-triazole hybrids has highlighted their potential as antiviral agents, including against SARS-CoV-2. nih.gov This indicates that the combination of the benzimidazole nucleus with other heterocyclic systems can lead to novel antiviral compounds.

While the antiviral potential of the benzimidazole scaffold is evident, specific studies detailing the antiviral properties of this compound were not prominent in the search results.

Table 3: Antiviral Activity of Selected Benzimidazole Derivatives

| Compound Type | Virus | Activity | IC50 (µM) |

| 2-Chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles | Human Cytomegalovirus (HCMV) | Active | 3-40 nih.govacs.org |

| 2-Chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles | Herpes Simplex Virus type 1 (HSV-1) | Active | 50-90 nih.govacs.org |

This table is for illustrative purposes and is based on the activity of derivative compounds.

Anti-inflammatory Activity

The benzimidazole scaffold has been identified as a promising template for the development of new anti-inflammatory agents. A number of studies have focused on synthesizing and evaluating various benzimidazole derivatives for their ability to modulate inflammatory pathways.

In one such study, a series of 2-substituted benzimidazole derivatives were synthesized and assessed for their anti-inflammatory potential using both in vitro and in vivo assays. nih.gov Among the synthesized compounds, several demonstrated IC50 values lower than the standard anti-inflammatory drug ibuprofen (B1674241) in a luminol-enhanced chemiluminescence assay. nih.gov The most promising of these compounds were further evaluated in a carrageenan-induced paw edema model in mice, a standard in vivo test for acute inflammation. nih.gov

Another investigation explored the anti-inflammatory activity of 2-amino benzothiazole derivatives, a closely related class of compounds. sphinxsai.com In this study, the anti-inflammatory effects were also determined using the carrageenan-induced mice paw edema method, with diclofenac (B195802) sodium as the standard. sphinxsai.com Several of the synthesized compounds, particularly those with chloro and methoxy (B1213986) substitutions on the phenyl ring of the benzothiazole system, showed significant anti-inflammatory activity comparable to the standard drug. sphinxsai.com

These findings underscore the potential of the benzimidazole and benzothiazole cores as valuable starting points for the design of novel anti-inflammatory drugs. However, specific data on the anti-inflammatory activity of this compound was not explicitly provided in the search results.

Anticancer and Cytotoxicity Research

The structural similarity of the benzimidazole nucleus to purine (B94841) bases has made it an attractive scaffold for the development of anticancer agents. Consequently, a wide range of benzimidazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

In one study, a series of novel benzenesulfonamide (B165840) derivatives incorporating a benzimidazole moiety were synthesized. nih.gov The most active of these compounds showed significant cytotoxic activity and selectivity against colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cell lines, with IC50 values in the low micromolar range (7–24 µM). nih.gov

Another research effort focused on benzo nih.govnih.govimidazo[1,2-a]pyrimidine derivatives synthesized from 2-aminobenzimidazole. ekb.eg The cytotoxicity of these compounds was evaluated against hepatocellular carcinoma (HepG2) and breast carcinoma (MCF-7) cell lines. One of the derivatives exhibited remarkable cytotoxicity against HepG2 cells and moderate activity against MCF-7 cells. ekb.eg

Furthermore, a set of 2-(aminomethyl)benzimidazole derivatives were designed and synthesized as potential tyrosine kinase inhibitors. chemrevlett.com Most of these compounds were active against the T47D breast cancer cell line, with some showing higher cytotoxicity than the reference drug gefitinib. chemrevlett.com Interestingly, these compounds were found to be inactive against normal cells, suggesting a degree of selectivity for cancer cells. chemrevlett.com

The antiparasitic 2-aminobenzimidazole derivatives have also been investigated for their cytotoxic effects against various cancer cell lines, including rectal, bladder, lung, and breast cancer cells. This highlights the potential for repurposing existing drugs with a benzimidazole core for cancer therapy.

Table 4: Cytotoxic Activity of Selected Benzimidazole Derivatives

| Compound Type | Cancer Cell Line | Activity | IC50 (µM) |

| Benzenesulfonamide-Benzimidazole Hybrids | Colon (HCT-116) | Significant | 7-11 nih.gov |

| Benzenesulfonamide-Benzimidazole Hybrids | Breast (MCF-7) | Significant | 15-24 nih.gov |

| Benzenesulfonamide-Benzimidazole Hybrids | Cervical (HeLa) | Significant | 11-18 nih.gov |

| Benzo nih.govnih.govimidazo[1,2-a]pyrimidine Derivative | Hepatocellular (HepG2) | Remarkable | Not Specified ekb.eg |

| 2-(Aminomethyl)benzimidazole Derivatives | Breast (T47D) | Active | Not Specified chemrevlett.com |

This table is for illustrative purposes and is based on the activity of derivative compounds.

Modulation of Specific Biological Targets

The diverse pharmacological activities of benzimidazole derivatives can be attributed to their ability to interact with and modulate a variety of biological targets. The specific target and mechanism of action often depend on the substitution pattern of the benzimidazole ring.

In the context of antiparasitic activity, a key mechanism of action for many benzimidazole anthelmintics is the inhibition of tubulin polymerization. nih.gov By binding to the β-tubulin subunit of the parasite's microtubules, these compounds disrupt cellular processes such as cell division, motility, and transport, ultimately leading to the parasite's death. nih.gov

For their anticancer effects, some benzimidazole derivatives have been investigated as inhibitors of specific enzymes that are crucial for cancer cell growth and survival. For example, 2-(aminomethyl)benzimidazole derivatives have been designed as potential receptor tyrosine kinase (RTK) inhibitors. chemrevlett.com RTKs are often overexpressed in various cancers and play a key role in signaling pathways that promote cell proliferation and survival. By inhibiting these kinases, the benzimidazole derivatives can block these oncogenic signals. The docking studies of these compounds were found to be compatible with their cytotoxic activity, supporting their potential mechanism as RTK inhibitors. chemrevlett.com

Furthermore, the structural similarity of benzimidazoles to purine nucleosides suggests that they can interfere with DNA synthesis and other nucleic acid-related processes, which could contribute to their cytotoxic effects.

Structure-Activity Relationship (SAR) Studies of Derivatives

While specific SAR studies for derivatives of this compound are not extensively detailed, the compound has been utilized as a key building block in the synthesis of novel bioactive molecules. The evaluation of these resulting, more complex, compounds provides insight into the structural requirements for certain biological activities.

For instance, this compound has been used as a starting material to synthesize thiazole-benzimidazole conjugates. ijper.orgresearchgate.net In these studies, it was condensed with other chemical entities, and the resulting derivatives were evaluated for their inhibitory activity against pancreatic lipase (PL). The SAR of the final products was explored by modifying a different part of the molecule. For example, in one study, various aromatic aldehydes were reacted to form the final compounds. The substitutions on the aromatic ring of the aldehyde portion influenced the pancreatic lipase inhibitory activity. A derivative bearing a 4-hydroxy-3-methoxyphenyl group (Compound 8) was found to be the most potent among those synthesized, suggesting that these particular substitutions are favorable for activity. ijper.orgresearchgate.net

The table below shows the in vitro pancreatic lipase inhibition data for selected derivatives synthesized using this compound as a precursor.

| Compound ID | Key Structural Feature (Substitution on Aldehyde Moiety) | Binding Energy (kcal/mol) | IC₅₀ (µM) |

| 3 | 4-Chlorophenyl | -7.7 | 68.53 |

| 6 | 4-Nitrophenyl | -7.5 | 54.97 |

| 8 | 4-Hydroxy-3-methoxyphenyl | -8.1 | 50.09 |

| Orlistat (Standard) | - | - | 39.18 |

| Data sourced from studies on thiazole-benzimidazole conjugates derived from this compound. ijper.orgresearchgate.net |

In another study, this compound was condensed with 1H-pyrazol-3-amine and various aromatic aldehydes to create pyrazole-fused benzimidazoles. europeanreview.orgresearchgate.net The SAR of these final derivatives indicated that the nature of the substitution on the aromatic aldehyde ring was critical for pancreatic lipase inhibition. A naphthalene (B1677914) moiety was found to be particularly effective. researchgate.net

In Vitro and In Vivo Pharmacological Evaluation Methodologies

Methodologies for evaluating the pharmacological potential of compounds derived from this compound have primarily been conducted at the in vitro and in silico levels.

In Silico Evaluation: Before synthesis, designed derivatives of this compound have been subjected to computational analysis to predict their drug-likeness and pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). researchgate.neteuropeanreview.org These studies utilize tools like Lipinski's rule of five and Veber's rules to assess oral bioavailability. researchgate.neteuropeanreview.org Molecular docking is another key in silico method used to predict the binding affinity and interaction patterns of the designed molecules with their protein target, such as pancreatic lipase. ijper.orgeuropeanreview.org

In Vitro Evaluation: The primary in vitro evaluation method reported for derivatives of this compound is the enzymatic assay. For example, the inhibitory effect on porcine pancreatic lipase is a commonly performed assay. ijper.orgresearchgate.neteuropeanreview.org This assay measures the enzymatic activity by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl butyrate (B1204436) (pNPB). The concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀) is then determined. ijper.orgresearchgate.net

The table below summarizes the results from an in vitro pancreatic lipase (PL) inhibition assay for compounds derived from this compound.

| Compound ID | % PL Inhibition (at highest tested dose) | IC₅₀ (µM) |

| 3 | > 80% | 68.53 |

| 6 | > 80% | 54.97 |

| 8 | > 80% | 50.09 |

| Data represents thiazole-benzimidazole conjugates. ijper.orgresearchgate.net |

In Vivo Evaluation: The available scientific literature from the performed searches does not describe in vivo pharmacological evaluations for this compound itself or its simple derivatives. Studies on more complex molecules derived from this precursor have mentioned plans for future in vivo testing, but the data is not yet published. researchgate.netresearchgate.net

Advanced Applications and Material Science Perspectives

Role in Heterocyclic Dye Synthesis and Applications

Further research is required to fully ascertain the potential of this compound in the realm of dye chemistry.

Exploration in Novel Material Formulations

The unique chemical structure of 2-amino-6-chlorobenzimidazole, featuring a reactive amino group and a stable heterocyclic core, makes it a valuable building block in the design of new materials. Its exploration in this area is multifaceted, ranging from its incorporation into polymeric structures to its use as a precursor for more complex functional molecules.

One of the key areas of interest is its use in the modification of polymers. Research has indicated the potential for grafting this compound onto oxidized polymers. This process can imbue the base polymer with new functionalities, potentially enhancing its thermal stability, conductivity, or chelating properties. The specifics of such a formulation are detailed in the table below.

| Polymer Base | Monomers | Grafted Compound | Degree of Functionalization |

|---|---|---|---|

| Oxidized Polymer | Chloromethylated styrene (B11656) (93%), Divinylbenzene (7%) | 2-amino-5(6)-chlorobenzimidazole | -CHO: 2.607 mmole/g, -CH2Cl: 0.258 mmole/g |

Furthermore, this compound serves as a precursor in the synthesis of more elaborate heterocyclic systems. For instance, it can be condensed with other reactive molecules, such as 1H-pyrazol-3-amine, to create pyrazole-fused benzimidazoles. These resulting structures can then be further modified, for example, by treatment with various aromatic aldehydes, to yield a library of novel compounds with potential applications in areas such as medicinal chemistry or as functional materials. This synthetic versatility underscores its importance in the development of new material formulations.

The commercial availability of this compound with high purity is also a contributing factor to its exploration in material science, as it allows researchers to work with a well-characterized starting material.

| Attribute | Value |

|---|---|

| CAS Number | 5418-93-9 |

| Molecular Formula | C7H6ClN3 |

Future Directions and Research Challenges

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of benzimidazoles often involves harsh reaction conditions, toxic solvents, and expensive catalysts, leading to environmental concerns and high costs. ijarsct.co.in A primary future challenge is the development of novel, sustainable, and efficient synthetic routes for 2-amino-6-chlorobenzimidazole and its derivatives.

Green Chemistry Approaches: Future research must prioritize green chemistry principles to minimize environmental impact. eprajournals.com This includes the use of renewable feedstocks, solvent-free reaction conditions, and energy-efficient methods like microwave-assisted synthesis. ijarsct.co.ineprajournals.com Catalyst-free methods, which proceed at room temperature using green solvents like ethanol, represent a significant advancement, offering high atom economy and avoiding toxic waste and catalyst separation steps. bohrium.com

Advanced Catalytic Systems: The exploration of novel catalysts is a key research avenue. While precious metals have been used, the focus is shifting towards more abundant and less toxic alternatives. For instance, cobalt-catalyzed redox-economical coupling of o-nitroanilines and alcohols presents a sustainable method for producing 2-substituted benzimidazoles without needing external redox reagents or expensive ligands. acs.orgacs.org Further research should focus on developing other earth-abundant metal catalysts and biocatalytic techniques that operate under mild conditions with high yields. ijarsct.co.in

Table 1: Comparison of Synthetic Methodologies for Benzimidazole (B57391) Synthesis

| Methodology | Advantages | Challenges & Future Directions |

|---|---|---|

| Traditional Synthesis | Well-established procedures | Harsh conditions, toxic solvents, environmental pollution. ijarsct.co.in |

| Microwave-Assisted | Shorter reaction times, high yields, superior purity. ijarsct.co.in | Scale-up feasibility, initial equipment cost. |

| Catalyst-Free Synthesis | Environmentally friendly, high atom economy, no catalyst separation, mild conditions. bohrium.com | Limited substrate scope, exploration of wider applicability. |

| Cobalt-Catalyzed | Use of cheap, earth-abundant metal, no external redox reagent needed. acs.orgacs.org | Mechanistic understanding, catalyst recyclability, expanding substrate tolerance. |

| Solvent-Free Reactions | Reduces toxic waste, enhances sustainability. eprajournals.com | Handling of viscous reaction mixtures, heat transfer issues. |

Elucidation of Comprehensive Biological Mechanisms of Action

While numerous derivatives of the benzimidazole scaffold have demonstrated a wide spectrum of biological activities—including antimicrobial, antitumor, and anti-inflammatory effects—the precise molecular mechanisms often remain poorly understood. nih.govnih.gov A significant challenge for the future is to move beyond primary screening and elucidate the comprehensive biological mechanisms of action for this compound derivatives.

Future research should employ a multi-pronged approach:

Target Identification and Validation: Advanced proteomics and genomics techniques can identify the specific cellular targets (e.g., enzymes, receptors) with which these compounds interact. For example, some 2-aminobenzothiazole (B30445) derivatives have been identified as potent inhibitors of kinases like CSF1R and VEGFR-2, which are crucial in cancer progression. nih.gov Similar focused studies are needed for this compound analogs.

Pathway Analysis: Understanding how these compounds modulate cellular signaling pathways is crucial. This involves detailed studies on their effects on downstream signaling cascades, gene expression, and protein-protein interactions.

Structural Biology: Obtaining crystal structures of derivatives bound to their biological targets can provide invaluable insights into the specific molecular interactions, guiding further optimization. nih.gov The proposed mechanism for some biologically active benzimidazoles involves binding to the minor groove of DNA and inhibiting DNA-dependent enzymes. nih.gov

Rational Design of Next-Generation Derivatives with Enhanced Selectivity and Potency

The rational design of new derivatives with improved therapeutic profiles is a central goal. This requires a deep understanding of the structure-activity relationships (SAR) to enhance potency against the intended target while minimizing off-target effects.

Computer-Aided Drug Design (CADD): Computational approaches are indispensable for modern drug discovery. The development of pharmacophore models and subsequent docking studies can predict the binding affinity of novel derivatives, allowing for the prioritization of compounds for synthesis. mdpi.com For example, CADD has been used to design 2,5(6)-substituted benzimidazole derivatives as potential inhibitors of E. coli DNA Gyrase B, with docking scores correlating well with experimental activity. mdpi.com

Strategies for Enhancing Selectivity:

Target-Specific Modifications: Modifications to the this compound core can be tailored to exploit unique features of the target's binding site. Introducing specific functional groups can create interactions with key amino acid residues, thereby increasing selectivity.

Isosteric Replacement and Scaffold Hopping: Exploring different heterocyclic systems that mimic the core structure can lead to novel compounds with different selectivity profiles.

Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound.

Table 2: Key Considerations in Rational Drug Design

| Design Aspect | Objective | Methodologies |

|---|---|---|

| Potency Enhancement | Increase binding affinity to the target. | SAR studies, CADD, bioisosteric replacements. |

| Selectivity Improvement | Minimize off-target effects and toxicity. | Target-specific modifications, structural biology insights. nih.gov |

| Pharmacokinetic Profile | Optimize absorption, distribution, metabolism, and excretion (ADME). | Introduction of polar groups, modulation of lipophilicity. |

| Novelty | Discover new chemical entities with unique properties. | Scaffold hopping, fragment-based design. |

Translational Research and Preclinical Development Prospects for Therapeutic Applications

Translating a promising compound from the laboratory to a clinical setting is a complex, multi-stage process. For derivatives of this compound, significant preclinical development is required to assess their potential as therapeutic agents.

Pharmacokinetics and Pharmacodynamics (PK/PD): Comprehensive PK/PD studies are essential to understand how the drug is absorbed, distributed, metabolized, and excreted, and how it affects the body over time. One potent 2-aminobenzothiazole derivative demonstrated suitable in vivo PK profiles across different species and good oral bioavailability, which are critical attributes for a successful drug candidate. nih.gov

In Vivo Efficacy and Toxicology:

Animal Models: Efficacy must be demonstrated in relevant animal models of disease. For instance, in an MC38 xenograft model, a benzothiazole-based inhibitor reduced tumor growth significantly. nih.gov Similar robust in vivo testing is necessary for this compound derivatives.

Toxicology Studies: A thorough evaluation of potential toxicity is paramount. This includes acute and chronic toxicity studies, as well as assessments of genotoxicity, carcinogenicity, and reproductive toxicity. A key goal is to identify compounds with a wide therapeutic window, meaning they are effective at doses well below those that cause significant toxicity. nih.gov

The path from a promising chemical scaffold to a clinically approved drug is fraught with challenges. However, by focusing on sustainable chemistry, deep mechanistic understanding, rational design, and rigorous preclinical evaluation, the full therapeutic potential of this compound and its next-generation derivatives can be realized.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-amino-6-chlorobenzimidazole, and what analytical techniques are recommended for confirming its purity and structure?

- Methodology : The primary synthesis involves condensing this compound with thiazol-2-amine using K₂CO₃ as a base in a refluxing ethanol/DMF mixture. Purification is achieved via column chromatography (petroleum ether/ethyl acetate = 9:1) . Alternative methods include zinc(II)-catalyzed strategies for analogous benzothiazole derivatives .

- Characterization : Use ¹H/¹³C NMR (in deuterated DMSO) to confirm aromatic and amine protons, IR spectroscopy to identify functional groups (e.g., N-H stretches at ~3300 cm⁻¹), and LCMS for molecular weight validation. Purity assessment via HPLC (C18 column, UV detection at 254 nm) is critical .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Protocol : Use PPE (nitrile gloves, lab coat, safety goggles) and conduct reactions in a fume hood to avoid inhalation exposure. Waste must be segregated in halogenated organic containers and processed by licensed hazardous waste facilities . For spills, neutralize with 5% acetic acid and absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound derivatives during Schiff base condensation?

- Optimization Strategies :

- Stoichiometry : Maintain a 1:1.2 molar ratio of benzimidazole to aldehyde to minimize unreacted starting material .

- Catalysis : Compare acid catalysts (e.g., p-toluenesulfonic acid vs. acetic acid) for reaction efficiency .

- Reaction Conditions : Microwave-assisted synthesis (100W, 15 minutes) reduces reaction time by 40% compared to conventional heating .

- Workup : Adjust pH to 7 with NaOH post-reaction to prevent side-product formation during ethyl acetate extraction .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

- Approaches :